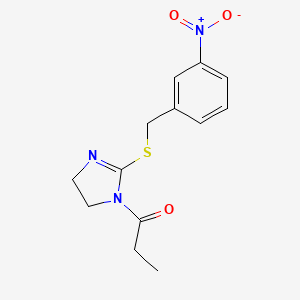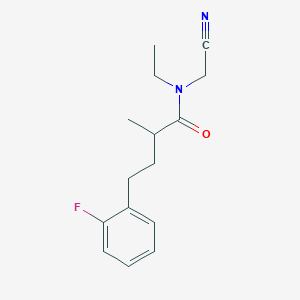
N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide, commonly known as CEMBUTEROL, is a chemical compound that belongs to the class of beta-2 adrenergic agonists. It is a potent bronchodilator and has been extensively used in veterinary medicine to treat respiratory diseases in animals.
Aplicaciones Científicas De Investigación
Pharmacological Profile and Potential Antipsychotic Utility
The research on compounds structurally related to N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide demonstrates significant pharmacological interest, particularly in the context of psychiatric disorders. A study on N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) reveals its potent inverse agonist activity at the 5-HT2A receptor, suggesting its utility as an antipsychotic agent. This compound demonstrated efficacy in attenuating behaviors in animal models consistent with antipsychotic effects, such as reducing head-twitch behavior and hyperactivity induced by other agents, indicating its potential application in treating psychiatric disorders (Vanover et al., 2006).
Fluorescent Probes and Temperature Monitoring
Research on fluorescent probes for monitoring temperature in organic solvents has led to the development of novel fluorophores, such as N-(1-pyrenylmethyl)-1-pyrenebutanamide and N-(1-pyrenylmethyl)-1-pyreneacetamide. These compounds exhibit temperature-dependent emission spectra, enabling precise temperature measurements in various organic solvents. This application is crucial for controlling reactions in chemical synthesis and other industrial processes, demonstrating the versatility of chemical derivatives in scientific research (Lou, Hatton, & Laibinis, 1997).
Molecular Imaging and Radiosynthesis
The development of radiolabeled compounds for positron emission tomography (PET) imaging is another significant application. For instance, derivatives of matrix metalloproteinase inhibitors have been radiolabeled for PET imaging to study their distribution and efficacy in vivo. This research underscores the utility of chemically modified compounds in biomedical imaging, contributing to the advancement of diagnostics and therapeutic monitoring (Wagner et al., 2009).
Organic Synthesis and Drug Development
Studies have also focused on the synthesis of related compounds for pharmaceutical applications. For example, the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate in the production of atorvastatin, illustrates the role of these compounds in drug development. The described synthetic routes highlight the importance of such chemical derivatives in the creation of commercially significant pharmaceuticals (Zhou Kai, 2010).
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-3-18(11-10-17)15(19)12(2)8-9-13-6-4-5-7-14(13)16/h4-7,12H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZOVKUQNMZWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C(C)CCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

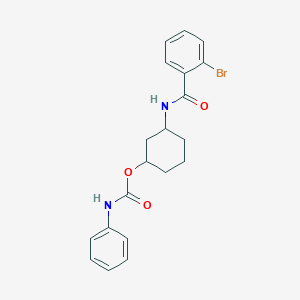
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2474439.png)



![2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2474447.png)
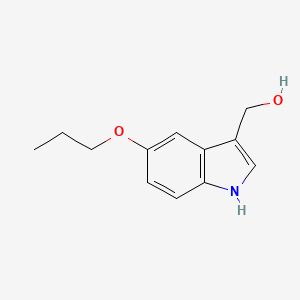
![2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B2474450.png)
![N-Benzyl-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2474451.png)
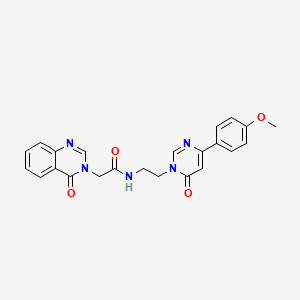
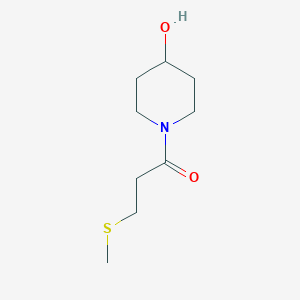
![(E)-2-cyano-N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2474455.png)
![3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2474456.png)
